molecular formula C14H20N2O4 B4694420 N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B4694420
M. Wt: 280.32 g/mol
InChI Key: HABDCFGCKPCVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C14H20N2O4. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS(2-METHOXYETHYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its methoxyethyl groups, which impart specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

1-N,4-N-bis(2-methoxyethyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-9-7-15-13(17)11-3-5-12(6-4-11)14(18)16-8-10-20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABDCFGCKPCVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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